

# Celosin H: A Technical Guide to its Chemical Structure and Properties

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Celosin H

Cat. No.: B15589168

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Introduction

**Celosin H** is a naturally occurring triterpenoid saponin identified as a constituent of the seeds of *Celosia argentea*.<sup>[1]</sup> As a member of the oleanane-type saponin family, it is recognized for its potential therapeutic properties, primarily its hepatoprotective effects.<sup>[2]</sup> This technical guide provides a comprehensive overview of the current knowledge on the chemical structure and physicochemical properties of **Celosin H**. Due to the limited availability of specific experimental data for **Celosin H**, this document also includes generalized experimental protocols for the characterization of similar saponins and for the evaluation of hepatoprotective activity, which can be adapted for further investigation of this compound.

## Chemical Structure and Properties

**Celosin H** is structurally characterized as 3-O- $\beta$ -D-xylopyranosyl-(1  $\rightarrow$  3)- $\beta$ -D-glucuronopyranosyl-polygalagenin 28-O- $\beta$ -D-glucopyranosyl ester.<sup>[3]</sup> Its core is an oleanane triterpenoid aglycone, to which sugar moieties are attached, a characteristic feature of saponins that contributes to their biological activities.

## Physicochemical and Identification Data

A summary of the key physicochemical and identification properties of **Celosin H** is presented in the table below.

Property	Value	Source
Molecular Formula	C47H72O20	[1]
Molecular Weight	957.06 g/mol	[1]
CAS Number	1623405-28-6	[2]
Appearance	Powder	[3]
Purity	≥90% (HPLC)	[4]
Predicted Boiling Point	1048.0 ± 65.0 °C	[1]
Predicted Density	1.48 ± 0.1 g/cm <sup>3</sup>	[1]
Solubility	Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone	[3]

## Biological Activity

The primary reported biological activity of **Celosin H** is its hepatoprotective effect.[2] While specific quantitative data such as IC50 values from in vitro assays are not readily available in the public domain, its classification as a hepatoprotective agent suggests its potential in mitigating liver damage. Saponins from *Celosia argentea* have shown significant protective effects against liver damage in preclinical models, which is often attributed to their antioxidant properties and ability to modulate apoptosis-related proteins.

## Experimental Protocols

Detailed experimental protocols specific to **Celosin H** are not extensively published. However, the following sections provide established methodologies for the characterization of oleanane-type triterpenoid saponins and for assessing hepatoprotective activity, which can be readily adapted for **Celosin H**.

## Structural Characterization of Oleanane-Type Triterpenoid Saponins

The structural elucidation of saponins like **Celosin H** typically involves a combination of chromatographic and spectroscopic techniques.

#### 1. Isolation and Purification:

- **Extraction:** The initial step involves the extraction of the compound from its natural source, the seeds of *Celosia argentea*. A common method is methanolic extraction.[3]
- **Chromatography:** The crude extract is then subjected to various chromatographic techniques for purification. This may include column chromatography over silica gel or reversed-phase C18 columns, followed by preparative High-Performance Liquid Chromatography (HPLC) to yield the pure compound.[5]

#### 2. Structure Elucidation:

- **Mass Spectrometry (MS):** High-resolution mass spectrometry (HR-ESI-MS) is crucial for determining the molecular formula.[5] Fragmentation patterns in MS/MS experiments can provide information about the sugar sequence and the aglycone structure.
- **Nuclear Magnetic Resonance (NMR) Spectroscopy:** 1D ( $^1\text{H}$  and  $^{13}\text{C}$ ) and 2D (COSY, HSQC, HMBC) NMR experiments are essential for determining the complete structure, including the stereochemistry of the aglycone and the glycosidic linkages.[6]

## In Vitro Hepatoprotective Activity Assay

This protocol describes a general method for evaluating the hepatoprotective effect of a compound against toxin-induced cell death in a human liver cell line (e.g., HepG2).

#### 1. Cell Culture and Treatment:

- HepG2 cells are cultured in a suitable medium and seeded in 96-well plates.
- The cells are pre-treated with various concentrations of **Celosin H** for a specified period.
- A hepatotoxin, such as carbon tetrachloride ( $\text{CCl}_4$ ) or acetaminophen, is then added to induce cell damage.[7]

#### 2. Assessment of Hepatoprotection:

- **Cell Viability Assay (MTT Assay):** Cell viability is measured to determine the protective effect of **Celosin H** against the toxin.
- **Measurement of Liver Enzyme Leakage:** The levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST) in the cell culture medium are quantified as markers of liver cell damage.[\[7\]](#)
- **Oxidative Stress Markers:** The levels of reactive oxygen species (ROS) and malondialdehyde (MDA) are measured to assess oxidative stress. The activity of antioxidant enzymes like superoxide dismutase (SOD) can also be determined.[\[8\]](#)

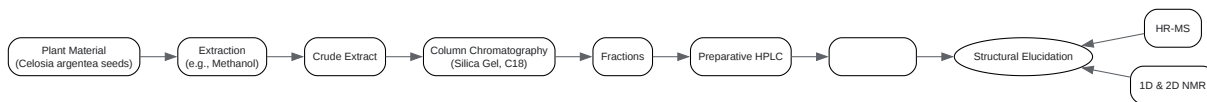
## Potential Signaling Pathways

While the specific signaling pathways modulated by **Celosin H** have not been elucidated, based on the known mechanisms of other hepatoprotective saponins, it is plausible that **Celosin H** may exert its effects through the following pathways:

- **AMPK Signaling Pathway:** Activation of AMP-activated protein kinase (AMPK) is a key mechanism for many natural compounds in regulating cellular energy homeostasis and protecting against metabolic stress-induced liver injury.[\[9\]](#)
- **Nrf2/HO-1 Pathway:** The Keap1-Nrf2 pathway is a critical regulator of the cellular antioxidant response. Activation of Nrf2 and subsequent upregulation of antioxidant enzymes like heme oxygenase-1 (HO-1) can protect liver cells from oxidative damage.[\[10\]](#)[\[11\]](#)
- **NF-κB Signaling Pathway:** The NF-κB pathway is a key regulator of inflammation. Inhibition of NF-κB activation can suppress the production of pro-inflammatory cytokines, thereby reducing liver inflammation.[\[8\]](#)

## Visualizations

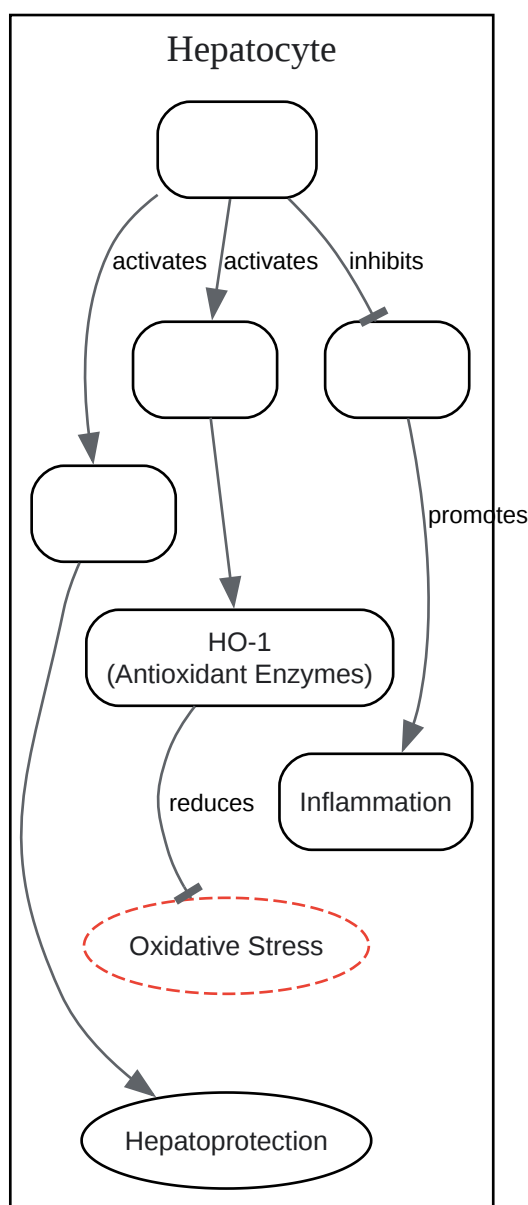
### Experimental Workflow for Saponin Characterization



[Click to download full resolution via product page](#)

Caption: A generalized workflow for the isolation and structural characterization of **Celosin H**.

## Hypothetical Signaling Pathway for Hepatoprotection



[Click to download full resolution via product page](#)

Caption: A hypothetical signaling pathway for the hepatoprotective effect of **Celosin H**.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. bocsci.com [bocsci.com]
- 2. Celosin H | 1623405-28-6 [chemicalbook.com]
- 3. Celosin H | CAS:1623405-28-6 | Manufacturer ChemFaces [chemfaces.com]
- 4. biolinkk.com [biolinkk.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. In vitro assessment of hepatoprotective agents against damage induced by acetaminophen and CCl<sub>4</sub> - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Hepatoprotective Activity of the Total Saponins from Actinidia valvata Dunn Root against Carbon Tetrachloride-Induced Liver Damage in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effects of Saponins on Lipid Metabolism: The Gut–Liver Axis Plays a Key Role - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Hepatoprotective efficacy and interventional mechanism of the panaxadiol saponin component in high-fat diet-induced NAFLD mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Celosin H: A Technical Guide to its Chemical Structure and Properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15589168#chemical-structure-and-properties-of-celosin-h]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)